D-erythro-7,8-dihydrobiopterin
Description
Overview of Unconjugated Pteridine (B1203161) Metabolism Pathways
The biosynthesis of unconjugated pteridines originates from guanosine (B1672433) triphosphate (GTP). cinz.nz A series of enzymatic reactions converts GTP into various pterin (B48896) derivatives. A central pathway involves the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate by GTP cyclohydrolase I. cinz.nzportlandpress.com This intermediate can then be acted upon by 6-pyruvoyltetrahydropterin synthase to form 6-pyruvoyltetrahydropterin, a precursor to tetrahydrobiopterin (B1682763) (BH4). cinz.nzportlandpress.com
Alternatively, a salvage pathway exists for the synthesis of BH4. portlandpress.com In this pathway, sepiapterin (B94604) is converted to 7,8-dihydrobiopterin (BH2), which is subsequently reduced to BH4 by dihydrofolate reductase (DHFR). portlandpress.comtaylorandfrancis.com The metabolism of pteridines is complex and can be influenced by various physiological and pathological states, leading to alterations in the levels of different pterin compounds in biological fluids. researchgate.netnih.gov
D-erythro-7,8-dihydrobiopterin as a Key Metabolite within the Pterin System
This compound, also known as 7,8-dihydrobiopterin (BH2), is a pivotal molecule within the pterin metabolic network. hmdb.ca It is the oxidized form of the essential cofactor tetrahydrobiopterin (BH4) and serves as a direct precursor in the salvage pathway for BH4 synthesis. nih.gov The conversion of sepiapterin to dihydrobiopterin is catalyzed by sepiapterin reductase (SPR). hmdb.ca Subsequently, dihydrobiopterin is reduced to tetrahydrobiopterin by the enzyme dihydrofolate reductase. portlandpress.comtaylorandfrancis.com
The balance between BH4 and BH2 is critical for maintaining cellular homeostasis. When BH4 is oxidized during its cofactor activity, it can form a quinonoid dihydrobiopterin intermediate which is typically recycled back to BH4 by dihydropteridine reductase (DHPR). nih.gov However, under conditions of oxidative stress, this intermediate can be converted to the more stable 7,8-dihydrobiopterin, which is not a substrate for DHPR. taylorandfrancis.comnih.gov
Fundamental Roles in Cellular Metabolism and Biological Processes
The primary role of the pterin system, and by extension this compound, is intrinsically linked to the function of tetrahydrobiopterin (BH4). BH4 is an indispensable cofactor for several key enzymes:
Aromatic Amino Acid Hydroxylases: Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase all require BH4 to synthesize tyrosine, L-DOPA (a precursor to dopamine), and serotonin (B10506), respectively. portlandpress.comnih.gov
Nitric Oxide Synthases (NOS): All isoforms of NOS depend on BH4 for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. portlandpress.comdrugbank.com
Alkylglycerol Monooxygenase (AGMO): This enzyme, involved in the metabolism of ether lipids, also utilizes BH4 as a cofactor. portlandpress.com
The accumulation of this compound can have significant biological consequences. Elevated levels of dihydrobiopterin can inhibit tyrosine and tryptophan hydroxylases, leading to a reduction in the synthesis of key neurotransmitters. taylorandfrancis.comhmdb.ca Furthermore, an increased ratio of BH2 to BH4 can lead to the "uncoupling" of nitric oxide synthase, causing the enzyme to produce superoxide (B77818) radicals instead of nitric oxide, thereby contributing to oxidative stress. nih.gov
Table 1: Key Enzymes and Metabolites in Pterin Metabolism
| Enzyme/Metabolite | Function |
| GTP cyclohydrolase I (GCH1) | Catalyzes the first step in the de novo synthesis of pteridines from GTP. cinz.nzportlandpress.com |
| 6-Pyruvoyltetrahydropterin synthase (PTPS) | Involved in the de novo synthesis of tetrahydrobiopterin. portlandpress.com |
| Sepiapterin reductase (SPR) | Catalyzes the reduction of sepiapterin to 7,8-dihydrobiopterin in the salvage pathway. hmdb.ca |
| Dihydropteridine reductase (DHPR) | Regenerates tetrahydrobiopterin from its quinonoid dihydrobiopterin form. nih.gov |
| Dihydrofolate reductase (DHFR) | Reduces 7,8-dihydrobiopterin to tetrahydrobiopterin in the salvage pathway. portlandpress.comtaylorandfrancis.com |
| Tetrahydrobiopterin (BH4) | Essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. portlandpress.comnih.gov |
| This compound (BH2) | Oxidized form of BH4 and a key intermediate in the salvage pathway. hmdb.canih.gov |
| Nitric Oxide Synthase (NOS) | Enzyme responsible for the production of nitric oxide, requiring BH4 as a cofactor. drugbank.com |
Table 2: Chemical Information for this compound
| Property | Value |
| Chemical Formula | C9H13N5O3 hmdb.ca |
| Molecular Weight | 239.23 g/mol nih.gov |
| IUPAC Name | 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one nih.gov |
| Synonyms | 7,8-dihydrobiopterin, BH2, L-erythro-7,8-dihydrobiopterin hmdb.canih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1262750-77-5 |
|---|---|
Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m1/s1 |
InChI Key |
FEMXZDUTFRTWPE-AWFVSMACSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Origin of Product |
United States |
Biosynthesis of Tetrahydrobiopterin and the Position of D Erythro 7,8 Dihydrobiopterin
De Novo Biosynthetic Pathway of Tetrahydrobiopterin (B1682763) (BH4) from Guanosine (B1672433) Triphosphate (GTP)
The de novo synthesis of tetrahydrobiopterin is a conserved enzymatic cascade that converts Guanosine Triphosphate (GTP) into the biologically active BH4. researchgate.net This pathway involves three principal enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SPR). nih.govtaylorandfrancis.com BH4 is a critical cofactor for several aromatic amino acid hydroxylases necessary for the production of neurotransmitters and for nitric oxide synthases. epa.govwikipedia.org
The biosynthesis of BH4 begins with the complex transformation of GTP, a reaction catalyzed by GTP cyclohydrolase I (GCH1). wikipedia.orgacs.org This enzyme initiates the entire pathway, committing GTP to the production of pterins. researchgate.net
GTP cyclohydrolase I catalyzes the conversion of GTP into D-erythro-7,8-dihydroneopterin triphosphate (7,8-DHNP-3'-TP). wikipedia.orgacs.org This intricate reaction involves the hydrolytic opening of the imidazole (B134444) ring of the guanine (B1146940) base in GTP and a subsequent rearrangement of the ribose side chain to form the pterin (B48896) ring system. nih.govresearchgate.net The process results in the release of formate. nih.gov
In mammals, GTP cyclohydrolase I is the first and rate-limiting enzyme in the BH4 biosynthetic pathway. wikipedia.orgnih.govnih.gov Its activity is the primary point of regulation for the entire synthesis cascade. nih.govresearchgate.net The expression and activity of GTPCH can be stimulated by cytokines like interferon-gamma. nih.govahajournals.org Furthermore, its activity is subject to feedback regulation; it is inhibited by the end-product, BH4, and stimulated by phenylalanine via the GTP cyclohydrolase I feedback regulatory protein (GFRP). researchgate.netresearchgate.net This tight regulation ensures that the cellular levels of BH4 are maintained to meet metabolic demands. researchgate.net
Table 1: Key Enzymes in the De Novo Biosynthesis of Tetrahydrobiopterin
| Enzyme | Abbreviation | EC Number | Function |
| Guanosine Triphosphate Cyclohydrolase I | GTPCH / GCH1 | 3.5.4.16 | Catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. wikipedia.org |
| 6-Pyruvoyl Tetrahydropterin Synthase | PTPS | 4.2.3.12 | Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin. uniprot.orgwikipedia.org |
| Sepiapterin Reductase | SPR | 1.1.1.153 | Catalyzes the final reduction steps to form tetrahydrobiopterin. researchgate.netnih.gov |
Following the initial conversion of GTP, the intermediate 7,8-dihydroneopterin triphosphate undergoes further transformation to generate another key molecule in the pathway.
The second step in the de novo pathway is catalyzed by 6-pyruvoyl-tetrahydropterin synthase (PTPS). wikipedia.orgtaylorandfrancis.com This enzyme facilitates the conversion of 7,8-dihydroneopterin triphosphate into 6-pyruvoyl-tetrahydropterin (PPH4). uniprot.orgnih.govnih.gov The reaction involves the elimination of the triphosphate group from 7,8-dihydroneopterin triphosphate. wikipedia.org Deficiencies in PTPS are the most common cause of BH4 deficiency, leading to hyperphenylalaninemia and a lack of critical neurotransmitters. wikigenes.orgmyriad.com
Table 2: Substrates and Products in the De Novo BH4 Pathway
| Enzyme | Substrate(s) | Product(s) |
| GTP Cyclohydrolase I | Guanosine Triphosphate (GTP) | D-erythro-7,8-dihydroneopterin triphosphate, Formate |
| 6-Pyruvoyl Tetrahydropterin Synthase | D-erythro-7,8-dihydroneopterin triphosphate | 6-Pyruvoyl-tetrahydropterin, Triphosphate |
| Sepiapterin Reductase | 6-Pyruvoyl-tetrahydropterin, NADPH | L-erythro-5,6,7,8-tetrahydrobiopterin, NADP+ |
While research indicates that D-erythro-7,8-dihydrobiopterin (also known as 7,8-dihydrobiopterin or BH2) is not a direct intermediate in the linear de novo synthesis of BH4, it is produced through a closely related salvage pathway. researchgate.nethmdb.ca The formation of BH2 is significant as it can be subsequently reduced to the active cofactor BH4.
The key enzyme linking the de novo pathway to BH2 formation is Sepiapterin Reductase (SPR). nih.gov An intermediate of the de novo pathway, 1'-oxo-2'-hydroxypropyl-tetrahydropterin (a product derived from 6-pyruvoyl-tetrahydropterin), can undergo non-enzymatic transformation into sepiapterin. frontiersin.org Sepiapterin is a primary substrate for Sepiapterin Reductase, which then catalyzes its NADPH-dependent reduction to form this compound. nih.govhmdb.ca This 7,8-dihydrobiopterin can then be converted to tetrahydrobiopterin by the enzyme dihydrofolate reductase (DHFR), thus completing the salvage pathway. hmdb.cafrontiersin.org Therefore, the synthesis of this compound represents an important alternative route for maintaining cellular BH4 pools.
Formation of this compound
Enzymatic Conversion from D-erythro-7,8-dihydroneopterin triphosphate
The initial phase of BH4 biosynthesis involves the conversion of GTP to D-erythro-7,8-dihydroneopterin triphosphate (DHNTP) by GTP cyclohydrolase I. nih.govresearchgate.net Subsequently, 6-pyruvoyltetrahydropterin synthase (PTPS) catalyzes the transformation of DHNTP into 6-pyruvoyltetrahydropterin (PTP). nih.govnih.govwikipedia.org This latter compound serves as the immediate precursor for the final reduction steps leading to BH4.
Involvement of L-erythro-7,8-dihydrobiopterin Synthetase
While the primary focus is on the D-erythro isomer, it is important to note the existence and synthesis of other stereoisomers. Research has identified enzymes capable of producing various forms of dihydrobiopterin, highlighting the stereospecificity of these biochemical reactions. wikipedia.orgdoaj.org
Role of Sepiapterin Reductase (SPR) in the Reduction of Sepiapterin to this compound
Sepiapterin reductase (SPR) is a crucial enzyme that catalyzes the NADPH-dependent reduction of sepiapterin to this compound. nih.govhmdb.ca This reaction is a key step in the salvage pathway and can also contribute to the de novo synthesis of BH4. portlandpress.comnih.gov In the de novo pathway, SPR is involved in the reduction of PTP to BH4. nih.gov However, sepiapterin can be formed non-enzymatically and then be converted by SPR to 7,8-dihydrobiopterin, which is subsequently reduced to BH4. portlandpress.comnih.gov The activity of SPR is therefore critical in maintaining the cellular pool of dihydrobiopterin available for conversion to the active cofactor, BH4.
Salvage and Recycling Pathways for Tetrahydrobiopterin Regeneration
Once utilized as a cofactor, BH4 is oxidized and must be regenerated to maintain its availability for enzymatic reactions. This compound is a key player in these salvage and recycling pathways.
Regeneration of Tetrahydrobiopterin from this compound
The regeneration of BH4 from its oxidized forms is essential for sustained cellular function. Two primary enzymes are involved in the conversion of dihydrobiopterin species back to the active tetrahydro- form.
Dihydropteridine Reductase (DHPR)-Mediated Conversion of Quinonoid Dihydrobiopterin (q-BH2)
During its role as a cofactor, BH4 is oxidized to the unstable intermediate, quinonoid dihydrobiopterin (q-BH2). nih.govnih.gov Dihydropteridine reductase (DHPR) plays a vital role in the rapid, NADH-dependent reduction of q-BH2 back to BH4. nih.govmedlineplus.govwikipedia.org This recycling pathway is crucial for maintaining the BH4 pool and preventing the accumulation of oxidized pterins. nih.gov
Nitric Oxide Synthase (NOS) Diaphorase Activity in Conversion
Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the production of nitric oxide (NO). Tetrahydrobiopterin is an essential cofactor for all NOS isoforms. nih.govnih.gov The diaphorase activity of NOS, located in the reductase (C-terminal) domain of the enzyme, is capable of reducing dihydrobiopterin to tetrahydrobiopterin. hmdb.ca
However, the presence of the oxidized form, 7,8-dihydrobiopterin (BH2), is generally considered detrimental to NOS function. BH2 does not support catalysis and can compete with BH4 for binding to the enzyme. nih.govwestminster.ac.uk An increased ratio of BH2 to BH4 can lead to a phenomenon known as "eNOS uncoupling," where the enzyme produces superoxide (B77818) radicals instead of nitric oxide. taylorandfrancis.comnih.gov This shift from NO to superoxide production is a significant factor in endothelial dysfunction. nih.govnih.gov While BH2 can be reduced by the NOS diaphorase function, its accumulation is linked to pathological states. nih.govhmdb.ca
Interconversion with Quinonoid Dihydrobiopterin (q-BH2)
During its catalytic cycle as a cofactor for enzymes like phenylalanine hydroxylase, BH4 is oxidized to pterin-4a-carbinolamine, which is subsequently dehydrated to form quinonoid dihydrobiopterin (qBH2). nih.govtaylorandfrancis.com This qBH2 form is an unstable intermediate. taylorandfrancis.com
The primary metabolic fate of qBH2 is its rapid, enzymatic reduction back to BH4 by the NADH-dependent enzyme dihydropteridine reductase (DHPR). nih.govnih.gov This constitutes the essential recycling pathway that maintains the cellular pool of active BH4.
However, if qBH2 is not immediately reduced by DHPR, it undergoes a non-enzymatic rearrangement to the more stable isomer, 7,8-dihydrobiopterin (BH2). taylorandfrancis.com This product, 7,8-BH2, is not a substrate for DHPR. Instead, it can only be converted back to BH4 through the action of dihydrofolate reductase (DHFR), linking the pterin salvage pathway with folate metabolism. taylorandfrancis.com The interconversion is thus a critical juncture, determining whether the cofactor is rapidly recycled or enters a slower salvage route for regeneration.
Table 2: Comparison of Dihydrobiopterin Isomers
| Isomer | Abbreviation | Key Characteristics | Metabolic Fate |
| 7,8-dihydrobiopterin | BH2 | A stable, oxidized form of BH4. taylorandfrancis.com Does not act as a cofactor for NOS. nih.gov | Can be reduced to BH4 by dihydrofolate reductase (DHFR). taylorandfrancis.com |
| Quinonoid dihydrobiopterin | qBH2 | An unstable intermediate formed during the oxidation of BH4. taylorandfrancis.com | Primarily reduced to BH4 by dihydropteridine reductase (DHPR). nih.gov Can rearrange to 7,8-BH2 if not reduced. taylorandfrancis.com |
Regulation of D Erythro 7,8 Dihydrobiopterin Metabolism and Cellular Homeostasis
Mechanisms Governing the Tetrahydrobiopterin (B1682763)/Dihydrobiopterin Ratio
The maintenance of a high tetrahydrobiopterin (BH4) to D-erythro-7,8-dihydrobiopterin (BH2) ratio is critical for cellular function. nih.govnih.gov This ratio is primarily governed by the interplay between BH4 oxidation and the enzymatic recycling of its oxidized forms. nih.govnih.gov Two key enzymatic pathways contribute to the regeneration of BH4.
The first involves the reduction of quinonoid dihydrobiopterin (qBH2), an unstable intermediate formed during the hydroxylation reaction catalyzed by BH4-dependent enzymes. Dihydropteridine reductase (DHPR) rapidly reduces qBH2 back to BH4 using NADH as a reductant. nih.govwikipedia.org However, qBH2 can non-enzymatically rearrange to the more stable 7,8-dihydrobiopterin (BH2). nih.gov
The second crucial pathway is the "salvage pathway," which reduces BH2 back to BH4. portlandpress.com This reaction is catalyzed by dihydrofolate reductase (DHFR), the same enzyme involved in folate metabolism, utilizing NADPH as a cofactor. nih.govnih.govnih.gov The activity of DHFR is essential for maintaining the BH4 pool, especially under conditions of oxidative stress where the rate of BH4 oxidation to BH2 is elevated. nih.govresearchgate.net Inhibition or reduced expression of DHFR can lead to an increased BH2 level and a decreased BH4/BH2 ratio, which can result in the uncoupling of nitric oxide synthase (eNOS). nih.govnih.gov
Therefore, the BH4/BH2 ratio is a dynamic equilibrium determined by the rate of BH4 oxidation versus the combined activities of the de novo synthesis pathway and the DHPR- and DHFR-mediated recycling pathways.
Regulatory Control of Guanosine (B1672433) Triphosphate Cyclohydrolase I (GTPCH) Activity
Guanosine triphosphate cyclohydrolase I (GTPCH) is the rate-limiting enzyme in the de novo biosynthesis of BH4, catalyzing the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. nih.govfrontiersin.org Its activity is subject to complex regulation at multiple levels, including allosteric feedback, interaction with a regulatory protein, and transcriptional control.
Allosteric Feedback Regulation by Tetrahydrobiopterin and Phenylalanine
The activity of GTPCH is exquisitely sensitive to the intracellular concentrations of BH4 and the amino acid L-phenylalanine. BH4, the end-product of the pathway, exerts negative feedback inhibition on GTPCH activity. nih.gov Conversely, L-phenylalanine, a substrate for the BH4-dependent enzyme phenylalanine hydroxylase, can relieve this inhibition and stimulate GTPCH activity. nih.gov This feed-forward activation by phenylalanine ensures that BH4 synthesis is increased when its demand for amino acid metabolism is high. nih.gov This allosteric regulation allows for the rapid fine-tuning of BH4 production in response to metabolic fluctuations.
Modulation by Guanosine Triphosphate Cyclohydrolase Feedback Regulatory Protein (GFRP)
The allosteric regulation of GTPCH by BH4 and phenylalanine is mediated by the GTP cyclohydrolase feedback regulatory protein (GFRP). pnas.orgnih.govnih.gov GFRP binds to GTPCH to form a complex, and it is this complex that is responsive to the feedback effects of BH4 and the feed-forward stimulation by phenylalanine. nih.govpnas.orgresearchgate.net In the presence of BH4, the GCH1-GFRP complex is in an inhibited state. nih.gov Phenylalanine competes with BH4 for binding to the regulatory complex, and when phenylalanine is bound, the complex shifts to an activated state, increasing GTPCH activity. nih.govnih.gov The formation of the GCH1-GFRP complex is dependent on the presence of either BH4 or phenylalanine, which act as "molecular glue" to stabilize the interaction. nih.gov The N-terminal region of GTPCH has also been identified as an autoinhibitory domain and is involved in the binding of GFRP. cornell.edu
| Effector Molecule | Effect on GCH1-GFRP Complex | Consequence for GTPCH Activity |
|---|---|---|
| Tetrahydrobiopterin (BH4) | Stabilizes the inhibitory conformation | Inhibition |
| L-Phenylalanine | Stabilizes the activatory conformation | Activation |
Influence of Pro-inflammatory Stimuli on GTPCH Expression
The expression of the gene encoding GTPCH, GCH1, is significantly upregulated by pro-inflammatory stimuli. nih.govahajournals.orgahajournals.org Cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) have been shown to increase GTPCH mRNA levels, leading to elevated enzyme activity and increased BH4 synthesis in various cell types, including endothelial cells. nih.govahajournals.orgahajournals.orgahajournals.org This induction of GCH1 expression by cytokines is a transcriptional event, as it can be blocked by inhibitors of RNA synthesis. nih.govahajournals.org
The signaling pathways involved in this upregulation are complex and often involve the synergistic action of multiple cytokines. For instance, in endothelial cells, the maximal induction of GTPCH by TNF-α requires the presence of IFN-γ. ahajournals.orgnih.gov This cooperative effect is mediated by the activation of distinct but interacting signaling pathways. TNF-α primarily acts through the nuclear factor-kappa B (NF-κB) pathway, while IFN-γ activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically involving STAT1. ahajournals.orgnih.gov Interestingly, pro-inflammatory conditions that upregulate GTPCH have been shown to downregulate the expression of GFRP, potentially uncoupling BH4 synthesis from the fine-tuned feedback regulation by phenylalanine and BH4 during an inflammatory response. portlandpress.comnih.gov
| Cytokine | Effect on GTPCH Expression | Effect on GFRP Expression | Key Signaling Pathway(s) |
|---|---|---|---|
| IFN-γ | Upregulation | Downregulation | JAK/STAT (STAT1) |
| TNF-α | Upregulation (synergistic with IFN-γ) | - | NF-κB |
| IL-1β | Upregulation | - | - |
Tissue-Specific Regulation of Pterin (B48896) Homeostasis
The regulation of pterin homeostasis exhibits significant tissue-specific differences, reflecting the diverse roles of BH4 in different cell types. For example, in the liver, where BH4 is a crucial cofactor for phenylalanine hydroxylase, the regulation of GTPCH by GFRP and phenylalanine is a dominant mechanism for controlling BH4 levels. researchgate.net
In contrast, in the brain, where BH4 is essential for the synthesis of neurotransmitters by tyrosine hydroxylase and tryptophan hydroxylase, the regulatory landscape appears to be different. nih.gov Studies have shown that while GTPCH is abundant in the brain, the expression of GFRP can be variable across different brain regions. nih.gov For instance, in adrenal medullary chromaffin cells, GTPCH activity and BH4 levels can be regulated by mechanisms dependent on cyclic AMP, in addition to feedback mechanisms. nih.gov This suggests that in neuronal tissues, other regulatory pathways may play a more prominent role in modulating BH4 availability to meet the demands of neurotransmitter synthesis.
Impact of Oxidative Stress on this compound Formation
Under conditions of oxidative stress, the cellular redox environment is perturbed, leading to an increased production of reactive oxygen species (ROS). nih.gov This has a profound impact on the homeostasis of biopterins, leading to the oxidation of the highly redox-sensitive BH4. nih.gov The primary oxidant implicated in the in vivo oxidation of BH4 is peroxynitrite (ONOO-), a reactive nitrogen species formed from the rapid reaction of nitric oxide (NO) with superoxide (B77818) anion (O2•−). nih.govnih.gov
Peroxynitrite readily oxidizes BH4, leading to the formation of BH2 and other oxidation products. nih.govnih.gov This oxidation depletes the cellular pool of the active cofactor BH4 and simultaneously increases the levels of BH2. nih.gov The accumulation of BH2 is not benign; it can compete with BH4 for binding to nitric oxide synthase (eNOS) but is unable to support NO synthesis. nih.gov This leads to the "uncoupling" of eNOS, a state in which the enzyme produces superoxide instead of NO, thereby exacerbating oxidative stress in a vicious cycle. nih.gov Thus, the formation of this compound under oxidative stress is a key event that can contribute to endothelial dysfunction and the pathogenesis of various cardiovascular and neurological disorders. nih.govnih.gov
Oxidation of Tetrahydrobiopterin by Intracellular Reactive Oxygen Species
Tetrahydrobiopterin (BH4) is chemically labile and highly susceptible to oxidation, particularly by intracellular reactive oxygen species (ROS). portlandpress.com This reactivity is a critical aspect of its cellular function and pathophysiology, as the oxidation of BH4 can lead to a state of oxidative stress and disrupt critical enzymatic processes. The interaction of BH4 with various ROS is complex, involving multiple pathways and resulting in different oxidized products, which in turn affects cellular homeostasis.
The autoxidation of BH4 in the presence of molecular oxygen can serve as an initial source of ROS, specifically the superoxide radical (O₂•⁻). nih.gov Research has unequivocally demonstrated the release of free superoxide radicals during this process, which can then initiate a chain reaction, further propagating the oxidation of BH4. nih.govnih.gov This intrinsic reactivity means that an overproduction of BH4 could potentially contribute to oxidative stress. nih.gov
A primary and highly significant oxidant of BH4 in a cellular context is peroxynitrite (ONOO⁻). nih.gov Peroxynitrite is a potent reactive species formed from the rapid reaction between nitric oxide (NO) and superoxide. nih.govnih.gov At physiological pH, BH4 is a primary target for peroxynitrite-catalyzed oxidation. nih.gov This reaction proceeds, at least in part, via a radical pathway, leading to the formation of the quinonoid 5,6-dihydrobiopterin (qBH2). nih.govtandfonline.com A substantial portion of the unstable qBH2 intermediate subsequently loses its side chain, yielding 7,8-dihydropterin, a compound that cannot function as a cofactor for nitric oxide synthase (NOS). nih.gov This process establishes a destructive cycle, where low levels of BH4 can lead to the "uncoupling" of NOS. nih.govjci.org In this uncoupled state, the enzyme produces more superoxide instead of NO, which then reacts with remaining NO to form more peroxynitrite, further depleting BH4 levels. nih.govjci.orgnih.gov This cascade is implicated as a key mechanism in the endothelial dysfunction observed in conditions like hypertension. jci.orgnih.gov
The interaction with hydrogen peroxide (H₂O₂) presents a more complex regulatory picture. While H₂O₂ is an oxidant, it has also been shown to stimulate the synthesis of BH4 in vascular endothelial cells. nih.govnih.gov This effect is not due to direct reduction but rather through the induction of GTP-cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of BH4. nih.govnih.gov This induction is mediated through the activation of the Jak2-Stat1 signaling pathway. nih.gov Therefore, H₂O₂ appears to function as a signaling molecule that can upregulate BH4 production, potentially as a compensatory response to oxidative stress. nih.gov
The oxidation of BH4 by different ROS and the subsequent cellular impacts are summarized in the table below.
| Reactive Oxygen Species (ROS) | Primary Oxidation Products of BH4 | Key Cellular Consequence |
| Peroxynitrite (ONOO⁻) | Quinonoid 5,6-dihydrobiopterin (qBH2), 7,8-dihydropterin | Rapid depletion of BH4, eNOS uncoupling, decreased NO production, increased oxidative stress. nih.govjci.org |
| Superoxide (O₂•⁻) | Tetrahydrobiopterin radical (BH4•), Hydrogen Peroxide (H₂O₂) | Initiates a chain reaction of BH4 oxidation, contributes to peroxynitrite formation, promotes eNOS uncoupling. nih.govnih.gov |
| Hydrogen Peroxide (H₂O₂) | Oxidized biopterins | Can act as a signaling molecule to induce the synthesis of new BH4 via GTPCH upregulation. nih.govnih.gov |
This interplay highlights that while BH4 can act as a scavenger of some radicals, its own oxidation is a central event that can shift the cellular redox balance. portlandpress.com The depletion of BH4 by ROS, particularly peroxynitrite, and the subsequent uncoupling of eNOS are critical events that link oxidative stress to vascular pathology. jci.orgnih.gov
D Erythro 7,8 Dihydrobiopterin in Metabolic Disorders: Mechanistic Insights
Dihydropteridine Reductase (DHPR) Deficiency
Dihydropteridine reductase (DHPR) deficiency is an autosomal recessive metabolic disorder that disrupts the recycling of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several essential enzymatic reactions. nih.govresearchgate.net This condition, caused by mutations in the QDPR gene, leads to a complex biochemical phenotype with significant neurological consequences. orpha.net
Biochemical Consequences of Impaired Tetrahydrobiopterin Regeneration
The primary function of DHPR is to regenerate the active form of tetrahydrobiopterin (BH4) from its oxidized precursor, quinonoid dihydrobiopterin (qBH2). In the course of aromatic amino acid hydroxylation, BH4 is converted to qBH2. DHPR catalyzes the reduction of qBH2 back to BH4, allowing the cycle to continue.
In DHPR deficiency, this recycling process is impaired. The unstable qBH2 is non-enzymatically converted to the more stable isomer, D-erythro-7,8-dihydrobiopterin (BH2). researchgate.net This leads to a significant accumulation of BH2 and a concurrent depletion of the active cofactor, BH4. researchgate.netnih.gov The resulting high ratio of BH2 to BH4 is a hallmark of this disorder. nih.gov This imbalance not only halts essential metabolic pathways but may also induce oxidative stress through the uncoupling of nitric oxide synthase. nih.gov Consequently, patients often present with hyperphenylalaninemia, as the conversion of phenylalanine to tyrosine, a BH4-dependent reaction, is compromised. researchgate.netrarediseases.org
Biochemical Profile in DHPR Deficiency
| Metabolite | Change in DHPR Deficiency | Biochemical Rationale |
|---|---|---|
| Tetrahydrobiopterin (BH4) | Decreased | Impaired regeneration from qBH2 due to DHPR enzyme defect. researchgate.netnih.gov |
| This compound (BH2) | Increased | Non-enzymatic conversion of accumulated qBH2 to the more stable BH2 isomer. researchgate.netnih.gov |
| Quinonoid dihydrobiopterin (qBH2) | Increased (transiently) | Directly upstream of the enzymatic block, but rapidly converts to BH2. researchgate.net |
| Phenylalanine | Increased | Reduced activity of BH4-dependent phenylalanine hydroxylase. researchgate.net |
Effects on Neurotransmitter Biosynthesis Pathways
The depletion of tetrahydrobiopterin has profound effects on the central nervous system, primarily by disrupting the synthesis of essential monoamine neurotransmitters. orpha.netrarediseases.org BH4 is an indispensable cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the biosynthesis of dopamine (B1211576) and serotonin (B10506), respectively. orpha.netnih.gov
The scarcity of BH4 in the brain of individuals with DHPR deficiency leads to a significant reduction in the production of these neurotransmitters. researchgate.netnih.gov This deficiency is directly reflected in the cerebrospinal fluid (CSF), where levels of the primary metabolites of dopamine (homovanillic acid, HVA) and serotonin (5-hydroxyindoleacetic acid, 5-HIAA) are markedly decreased. researchgate.net The resulting neurotransmitter depletion is a major contributor to the severe neurological symptoms characteristic of the disorder, including developmental delay, hypotonia, and seizures. orpha.net
Sepiapterin (B94604) Reductase (SPR) Deficiency
Sepiapterin reductase (SPR) deficiency is another autosomal recessive disorder of tetrahydrobiopterin metabolism, caused by mutations in the SPR gene. medlineplus.govorpha.net Unlike DHPR deficiency, which affects BH4 recycling, SPR deficiency impacts the final steps of the de novo biosynthesis of BH4. medlineplus.govnih.gov
Biochemical Accumulation of this compound
Sepiapterin reductase catalyzes the final two reduction steps in the de novo synthesis of BH4 from GTP. medlineplus.gov In the absence of functional SPR, the metabolic pathway is interrupted, leading to the accumulation of upstream pteridine (B1203161) species. A key biochemical finding in the cerebrospinal fluid of patients with SPR deficiency is the marked elevation of this compound (BH2). nih.govorpha.netnih.gov Additionally, levels of sepiapterin, the direct substrate for SPR, are also found to be increased in the CSF. nih.govhmdb.ca This accumulation of BH2 and sepiapterin is a direct consequence of the enzymatic block and serves as a crucial diagnostic marker for the condition. nih.govnih.gov
Associated Alterations in Cerebrospinal Fluid Neurotransmitter Levels
Similar to DHPR deficiency, the ultimate consequence of the block in BH4 synthesis in SPR deficiency is a severe deficiency of monoamine neurotransmitters in the brain. nih.govmedlineplus.gov The lack of the BH4 cofactor impairs the function of tyrosine hydroxylase and tryptophan hydroxylase, leading to a dramatic reduction in the synthesis of dopamine and serotonin. medlineplus.govorpha.net
This is biochemically evident in the cerebrospinal fluid, which shows significantly decreased concentrations of homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA). nih.govorpha.netnih.gov These low neurotransmitter metabolite levels, in conjunction with the elevated levels of dihydrobiopterin and sepiapterin, provide a distinctive diagnostic profile for SPR deficiency. nih.gov
Cerebrospinal Fluid Findings in Sepiapterin Reductase Deficiency
| Analyte | Finding in SPR Deficiency | Reference |
|---|---|---|
| This compound (BH2) | Increased | nih.govorpha.netnih.gov |
| Sepiapterin | Increased | nih.govhmdb.ca |
| Homovanillic Acid (HVA) | Decreased | nih.govorpha.netnih.gov |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Decreased | nih.govorpha.netnih.gov |
| Total Biopterin | Increased | orpha.netnih.gov |
| Neopterin | Normal to slightly increased | nih.gov |
Consequences of Aberrant Dihydrofolate Reductase Activity in Brain Metabolism
Dihydrofolate reductase (DHFR) is another key enzyme in pteridine metabolism. While its primary role is in folate metabolism, it can also reduce this compound (BH2) to the active tetrahydrobiopterin (BH4). nih.govnih.gov This function becomes particularly relevant in the context of certain metabolic disorders.
In the brain, DHFR activity is known to be significantly lower than in other tissues, such as the liver. nih.gov This has important implications for conditions like SPR deficiency. In peripheral tissues, the block caused by deficient SPR can be partially bypassed by other enzymes like carbonyl reductase, which can convert sepiapterin to BH2. DHFR can then reduce this BH2 to the active BH4. nih.gov However, in the brain, the inherently low activity of DHFR creates a bottleneck. nih.gov Even if BH2 is formed through alternative pathways, its conversion to BH4 is inefficient. This low cerebral DHFR activity exacerbates the BH4 deficiency in the brain in disorders of BH4 synthesis, contributing to the severe neurological manifestations. nih.gov Therefore, the limited capacity of DHFR in the brain to salvage BH2 underscores the critical and non-redundant roles of the primary BH4 synthesis and recycling enzymes in maintaining central nervous system function.
Advanced Academic Research Methodologies and Perspectives
Spectroscopic Techniques for Conformational Analysis
The three-dimensional shape, or conformation, of D-erythro-7,8-dihydrobiopterin and related pterins is critical to their biological activity, influencing how they bind to and interact with enzymes. Spectroscopic methods are paramount in determining these structures in solution, providing insights that complement solid-state crystal structures.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the conformational analysis of pterins like 7,8-dihydrobiopterin in solution. By analyzing the interactions between atomic nuclei, NMR can reveal detailed information about the molecule's structure and dynamics.
1H NMR studies are particularly informative. For instance, the analysis of coupling constants (J-values) between adjacent protons can help determine the preferred conformation around specific chemical bonds. uns.ac.id The conformation of the dihydroxypropyl side chain at C6, a key feature of dihydrobiopterin, significantly influences its interaction with enzymes. This side chain's orientation can be studied using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space. researchgate.net A study on 7,8-dihydrobiopterin in solution at neutral pH revealed a strong cross-peak in the NOESY spectrum between the H7 protons of the pyrazine (B50134) ring and the H2' proton of the side chain, indicating a defined conformation where the side chain curls towards the ring. researchgate.net
Furthermore, the chemical shifts of protons and carbons are sensitive to their local electronic environment, which is affected by the molecule's conformation. Changes in solvent or pH can induce conformational changes, which are observable as shifts in the NMR spectrum. uns.ac.id Two-dimensional NMR techniques, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC), allow for the correlation of proton and carbon signals, aiding in the complete and unambiguous assignment of the molecule's NMR spectrum. nih.gov
Below is a table summarizing representative NMR data for dihydrobiopterin.
| Technique | Solvent | Frequency | Observed Shifts / Correlations | Interpretation |
| 1H NMR | DMSO | 600 MHz | Chemical shifts observed at 1.08, 3.64, 3.74, 3.95 ppm. nih.gov | Provides foundational data on the proton environments within the molecule. |
| 1H-13C HSQC | 100%_DMSO | 600 MHz | Correlations include: 1.08:19.59, 3.64:68.18, 3.73:77.68, 3.95:40.63 [ppm]. nih.gov | Directly links specific protons to their attached carbon atoms, confirming the molecular backbone structure. |
| NOESY | Neutral pH solution | Not specified | Strong cross-peak between H7 protons and the H2' proton. researchgate.net | Indicates spatial proximity, suggesting the dihydroxypropyl side chain folds back towards the pterin (B48896) ring system. |
This table is interactive. Click on the headers to explore the data.
Molecular Modeling and Structural Biology Approaches
Computational modeling and structural biology provide a dynamic and detailed view of how this compound functions at a molecular level, particularly in its role as a cofactor for various enzymes.
Understanding the precise mechanism of interaction between a cofactor and its enzyme is fundamental to comprehending its biological role. For this compound and its related compounds, a combination of X-ray crystallography, molecular docking, and molecular dynamics (MD) simulations has been instrumental.
Molecular modeling techniques, such as docking and MD simulations, complement this structural data. Docking algorithms predict the preferred binding orientation of a ligand (the cofactor) to a protein target. nih.govresearchgate.net This has been used to investigate how quinonoid-dihydrobiopterin (qBH2), a transient oxidation product of BH4, binds to quinoid dihydropteridine reductase (QDPR). nih.govnih.gov Following docking, MD simulations can be performed to model the dynamic behavior of the cofactor-enzyme complex over time, providing insights into the stability of the interaction and the conformational changes that may occur during the catalytic cycle. nih.govmdpi.com These in silico approaches have been pivotal in identifying key residues in QDPR crucial for binding and catalysis and have even suggested that the enzyme may be bifunctional, potentially reducing quinonoid-form dihydrofolate as well. nih.gov
Genetic Research into Pterin Metabolic Pathways
Genetic research is essential for understanding the inherited basis of disorders related to this compound metabolism. By studying gene mutations and polymorphisms, scientists can link specific genetic variations to enzymatic dysfunction and resulting clinical phenotypes.
Mutations in the genes encoding enzymes responsible for the biosynthesis and regeneration of pterin cofactors can lead to severe metabolic disorders. Two of the most critical enzymes in this context are sepiapterin (B94604) reductase (SPR) and quinoid dihydropteridine reductase (QDPR).
Sepiapterin Reductase (SPR): The SPR gene encodes sepiapterin reductase, the enzyme that catalyzes the final two steps in the de novo biosynthesis of BH4. nih.govportlandpress.com Mutations in the SPR gene can cause sepiapterin reductase deficiency (SRD), a rare autosomal recessive neurometabolic disorder. orpha.net These mutations lead to reduced or absent SR activity, which impairs the production of BH4 and leads to an accumulation of upstream pterins, including 7,8-dihydrobiopterin. orpha.net The resulting deficiency in BH4 disrupts the synthesis of essential monoamine neurotransmitters (dopamine, serotonin), leading to symptoms like dystonia with diurnal fluctuation, developmental delays, and hypotonia. orpha.net
Quinoid Dihydropteridine Reductase (QDPR): The QDPR gene provides instructions for making quinoid dihydropteridine reductase, which is essential for recycling BH4. medlineplus.govmedlineplus.gov During its catalytic function, BH4 is oxidized to the unstable quinonoid dihydrobiopterin (qBH2). QDPR catalyzes the reduction of qBH2 back to its active BH4 form. medlineplus.govmedlineplus.gov More than 30 mutations in the QDPR gene have been identified that cause dihydropteridine reductase (DHPR) deficiency, which accounts for about one-third of all cases of BH4 deficiency. medlineplus.gov These mutations, which include single amino acid substitutions and small DNA insertions, drastically reduce or eliminate QDPR's activity. medlineplus.govgenecards.org Without proper recycling, BH4 levels plummet, leading to hyperphenylalaninemia (due to the dysfunction of phenylalanine hydroxylase) and a severe deficiency of neurotransmitters, causing profound neurological damage. medlineplus.govmedlineplus.gov
The following table details selected mutations in the SPR and QDPR genes and their consequences.
| Gene | Enzyme | Associated Disorder | Effect of Mutation | Biochemical Consequence |
| SPR | Sepiapterin Reductase | Sepiapterin Reductase Deficiency (SRD) orpha.net | Reduced or absent enzyme activity. orpha.net | Impaired de novo synthesis of BH4; accumulation of 7,8-dihydrobiopterin. orpha.net |
| QDPR | Quinoid Dihydropteridine Reductase | Dihydropteridine Reductase (DHPR) Deficiency medlineplus.gov | Greatly reduced or eliminated enzyme activity. medlineplus.gov | Failure to recycle qBH2 to BH4, leading to BH4 deficiency and hyperphenylalaninemia. medlineplus.gov |
This table is interactive. Click on the headers to explore the data.
Beyond disease-causing mutations, more common genetic variations known as polymorphisms can also influence enzyme function and, consequently, pterin metabolism. A genetic polymorphism is a variation in the DNA sequence that is present in at least 1% of the population. These variants can lead to subtle changes in enzyme activity, altering an individual's metabolic profile or susceptibility to certain conditions. nih.gov
For instance, polymorphisms in drug-metabolizing enzymes like the cytochrome P450 family are well-known to affect how individuals respond to medications. nih.govresearchgate.net Similarly, polymorphisms in the genes of the pterin metabolic pathway could have significant functional implications. Research has begun to explore these variations. For example, the allele frequencies for the QDPR polymorphism c.68G > A have been studied in relation to Parkinson's disease, although it was not found to be a major cause in the Maltese population.
The functional impact of a polymorphism can range from altered substrate binding and reduced catalytic efficiency to changes in protein stability or expression levels. farmaciajournal.comnih.gov Investigating these polymorphisms is crucial for understanding inter-individual differences in neurotransmitter levels, response to oxidative stress, and susceptibility to neurological and cardiovascular diseases where pterin metabolism plays a key role. nih.gov Identifying functionally significant polymorphisms in genes like SPR and QDPR could provide valuable biomarkers for disease risk and help pave the way for personalized medicine approaches.
Q & A
Q. How is D-erythro-7,8-dihydrobiopterin synthesized and regenerated in biological systems?
this compound is primarily generated through two pathways:
- De novo synthesis : GTP cyclohydrolase I (GCH1) catalyzes the conversion of GTP to D-erythro-7,8-dihydroneopterin triphosphate, the rate-limiting step in tetrahydrobiopterin (BH4) biosynthesis. Subsequent enzymatic steps (e.g., sepiapterin reductase, EC 1.1.1.153) reduce intermediates to form BH4, which oxidizes to this compound under aerobic conditions .
- Regeneration : Dihydrofolate reductase (DHFR) reduces this compound back to BH4 using NADPH as a cofactor. This pathway is critical in cells with low DHFR activity, where BH4 oxidation becomes irreversible .
Methodological Insight : Use GTP cyclohydrolase I inhibitors (e.g., 2,4-Diamino-6-hydroxypyrimidine) to study synthesis pathways, and monitor BH4 oxidation kinetics via HPLC under varying oxygen concentrations .
Q. How does the stability of this compound influence experimental design and storage conditions?
this compound is relatively stable in acidic conditions (e.g., 0.1 N HCl, stable for weeks) but degrades rapidly in neutral or alkaline buffers (e.g., half-life of 16 minutes in 0.1 M phosphate buffer, pH 7.4). Degradation products include 7,8-dihydrobiopterin isomers and oxidized pterins .
Methodological Recommendations :
- Store solutions in 0.1 N HCl at –80°C, protected from light and oxygen.
- Avoid Tris or bicarbonate buffers for kinetic assays; use HEPES or phosphate buffers with antioxidants (e.g., DTT) to minimize oxidation .
Advanced Research Questions
Q. How do stereoisomeric forms of dihydrobiopterin affect enzyme specificity and catalytic efficiency in aromatic amino acid hydroxylases?
Enzymes like phenylalanine hydroxylase (PAH) and tryptophan hydroxylase exhibit strict stereospecificity for the L-erythro isomer of dihydrobiopterin. For example:
- Sepiapterin reductase isoforms : EC 1.1.1.153 produces L-erythro-7,8-dihydrobiopterin, while EC 1.1.1.325 generates L-threo-7,8-dihydrobiopterin, which is inactive in mammalian hydroxylases .
- Kinetic studies : PAH shows 10-fold lower activity with non-native isomers, confirmed by enzyme assays using purified isoforms .
Methodological Insight : Use chiral chromatography to isolate isomers and compare their kinetic parameters (Km, Vmax) in recombinant enzyme systems .
Q. How do contradictions in reported dihydrobiopterin/tetrahydrobiopterin ratios across studies reflect methodological variability or biological context?
Discrepancies arise from:
- Sample handling : Delayed acidification during plasma collection artificially elevates BH2 due to BH4 oxidation .
- Cell-type differences : Macrophages exhibit higher basal BH2 levels (15–20% of total biopterins) compared to neurons (<5%) due to differential expression of recycling enzymes .
- Assay specificity : Antibody-based assays may cross-react with BH2 isomers, overestimating BH4 in pathological samples .
Methodological Recommendations :
- Standardize pre-analytical conditions (e.g., immediate acidification).
- Validate assays with spiked BH2/BH4 standards and orthogonal methods (e.g., HPLC-ECD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
